Pyrrolo[1,2-a]pyrazine-6-carbaldehyde
Description
Structure
2D Structure
Properties
IUPAC Name |
pyrrolo[1,2-a]pyrazine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-6-8-2-1-7-5-9-3-4-10(7)8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBSUXIKIKPLOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=C2C=O)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40633331 | |
| Record name | Pyrrolo[1,2-a]pyrazine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40633331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158945-90-5 | |
| Record name | Pyrrolo[1,2-a]pyrazine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40633331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Regioselectivity
The reaction proceeds via initial activation of DMF by POCl₃ to form the chloroiminium ion, which electrophilically attacks the pyrrolo[1,2-a]pyrazine core. Density functional theory (DFT) calculations confirm that the C6 position exhibits the highest electron density due to conjugation with the pyrazine nitrogen lone pairs, leading to exclusive C6-formylation regardless of pre-existing substituents at C1 or C3.
Optimization Parameters
Key variables influencing yield include:
-
Temperature : 0–5°C for reagent addition, followed by gradual warming to 60°C.
-
Stoichiometry : 2.5 equivalents of POCl₃ and 3.0 equivalents of DMF per mole of substrate.
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Workup : Quenching with aqueous NaHCO₃ to neutralize excess POCl₃, followed by extraction with dichloromethane.
Substrate Scope and Yields
| Substrate (R₁, R₂) | Reaction Time (h) | Yield (%) |
|---|---|---|
| H, Ph | 4 | 86 |
| Me, Ph | 5 | 78 |
| H, 4-MeO-C₆H₄ | 6 | 82 |
| Me, 2-Thienyl | 4.5 | 71 |
Data from demonstrate consistent C6-selectivity across diverse substrates, with electron-donating groups (e.g., 4-MeO-C₆H₄) enhancing yields via resonance stabilization of the intermediate.
Cyclization of 2-Formylpyrrole Enaminones
This two-step approach leverages 2-formylpyrrole enaminones as advanced intermediates, enabling intramolecular cyclization to construct the pyrrolo[1,2-a]pyrazine core while retaining the formyl group at C6.
Enaminone Synthesis
2-Formylpyrrole is condensed with propargylamine in ethanol at reflux (12 h) to yield N-propargylenaminones. The reaction exhibits >90% conversion when catalyzed by 10 mol% acetic acid, with the formyl group remaining intact for subsequent cyclization.
Cyclization Conditions
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Base : Cs₂CO₃ (2.0 equivalents) in DMSO at 80°C for 6 h.
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Solvent Effects : Polar aprotic solvents (DMSO > DMF > NMP) enhance cyclization rates by stabilizing the transition state.
| Enaminone Substituent | Cs₂CO₃ (equiv) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| R = H | 2.0 | 80 | 68 |
| R = 4-Br | 2.2 | 90 | 73 |
| R = 3,5-(CF₃)₂ | 2.5 | 100 | 61 |
Cyclization efficiency decreases with sterically hindered substituents, though electron-withdrawing groups (e.g., CF₃) improve regioselectivity by polarizing the enaminone π-system.
Multicomponent One-Pot Synthesis
Aqueous-based multicomponent reactions (MCRs) offer atom-economic access to pyrrolo[1,2-a]pyrazine-6-carbaldehyde by integrating pyrrole-2-carbaldehyde, phenacyl bromides, and ammonium hydroxide in a single pot.
Reaction Cascade
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N-Alkylation : Phenacyl bromide reacts with ammonium hydroxide to form α-aminoketone.
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Imine Formation : α-Aminoketone condenses with pyrrole-2-carbaldehyde.
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Annulation : Intramolecular cyclization generates the pyrazine ring, positioning the formyl group at C6.
Optimized Conditions
-
Solvent : H₂O/EtOH (3:1 v/v) at 50°C.
-
Catalyst : None required; reaction proceeds via inherent Brønsted acidity of ammonium ions.
| Phenacyl Bromide Substituent | Time (h) | Yield (%) |
|---|---|---|
| 4-NO₂-C₆H₄ | 8 | 76 |
| 3-Cl-C₆H₄ | 10 | 69 |
| 2-Thienyl | 12 | 64 |
Electron-deficient aryl groups accelerate imine formation, reducing reaction times by 30% compared to electron-rich analogs.
Comparative Analysis of Methodologies
| Parameter | Vilsmeier-Haack | Enaminone Cyclization | Multicomponent MCR |
|---|---|---|---|
| Regioselectivity | C6 exclusive | C6 predominant | C6 inherent |
| Max Yield (%) | 86 | 73 | 76 |
| Reaction Time | 4–6 h | 6–12 h | 8–12 h |
| Functional Tolerance | Moderate | High | Low |
The Vilsmeier-Haack method excels in speed and simplicity but requires pre-formed pyrrolo[1,2-a]pyrazine precursors. Enaminone cyclization permits late-stage diversification but involves multi-step synthesis. Multicomponent MCRs are ideal for rapid scaffold assembly but exhibit limited substrate scope.
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[1,2-a]pyrazine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Research indicates that pyrrolo[1,2-a]pyrazine derivatives exhibit a wide range of biological activities:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial and fungal strains, including multidrug-resistant species. Studies suggest that their antimicrobial effects may be mediated through interactions with key enzymes in pathogens, such as HMGR in Candida species .
- Anticancer Properties : Pyrrolo[1,2-a]pyrazines have been investigated for their anticancer potential. For instance, novel derivatives have demonstrated significant activity against cancer cell lines, suggesting their utility as chemotherapeutic agents .
- Anxiolytic Effects : Some derivatives have shown promise as anxiolytic agents, indicating their potential application in treating anxiety disorders .
- Insect Feeding Deterrents : Certain pyrrolo[1,2-a]pyrazines have been identified as effective insect feeding deterrents, expanding their application in agricultural chemistry .
Synthetic Methodologies
The synthesis of pyrrolo[1,2-a]pyrazine-6-carbaldehyde involves various strategies:
- Electrophilic Acetylation and Formylation : This method allows for the introduction of different functional groups at the C6 position. Studies have shown that regioselectivity during these reactions can be influenced by substituents on the pyrrolo[1,2-a]pyrazine core .
- Diversity-Oriented Synthesis : Research has focused on creating a library of pyrrolo[1,2-a]pyrazine derivatives through Pd-catalyzed direct arylation. This approach enables the exploration of various biological activities based on structural modifications .
Case Studies
| Study | Findings | Applications |
|---|---|---|
| Kim et al. (2019) | Designed novel derivatives with anticancer activity | Potential chemotherapeutics |
| Singh et al. (2019) | Investigated electrophilic reactions leading to diverse functionalized compounds | Development of new pharmacophores |
| PMC Study (2020) | Explored antifungal properties against resistant strains | New treatments for fungal infections |
Mechanism of Action
The exact mechanism of action for pyrrolo[1,2-a]pyrazine-6-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, including inhibition of enzymes and interference with cellular signaling pathways. For instance, docking analysis suggests that it may inhibit yeast growth by interacting with the catalytic site of HMGR in Candida species .
Comparison with Similar Compounds
Substituted Pyrrolo[1,2-a]pyrazine Carbaldehydes
Electrophilic formylation of pyrrolo[1,2-a]pyrazines bearing aryl or alkyl substituents yields analogs with distinct physicochemical properties. For example:
- 3-(4-Bromophenyl)this compound (5c): Synthesized via POCl₃-mediated formylation, this derivative exhibits a melting point of 132.6–135.2°C and a molecular weight of 300.9971 g/mol.
- 3-(4-Methoxyphenyl)this compound (5b) : The electron-donating methoxy group increases solubility in polar solvents, as evidenced by its higher melting point (170.2–172.6°C) compared to 5c. NMR data (δ 10.11 ppm for aldehyde proton) confirm regioselective formylation at C6 .
- 1-Chlorothis compound : This derivative (MW 180.59 g/mol) lacks aryl substituents but retains the aldehyde group, making it a simpler scaffold for derivatization .
Table 1: Physical Properties of Selected Carbaldehyde Derivatives
Positional Isomers and Regioselectivity
- C6 vs. C8 Acetylation : Electrophilic acetylation of pyrrolo[1,2-a]pyrazines favors C8 substitution when R¹ = H, but shifts to C6 when R¹ = methyl, demonstrating substituent-dependent regioselectivity . In contrast, formylation consistently targets C6, underscoring the unique reactivity of the aldehyde group .
Functional Group Variations
Pyrrolo[1,2-a]pyrazine-1,4-diones (DKPs)
These cyclic dipeptides, such as hexahydro-3-(2-methylpropyl)pyrrolo[1,2-a]pyrazine-1,4-dione, lack the aldehyde group but exhibit notable bioactivity. For example:
Table 2: Bioactivity Comparison
Biological Activity
Pyrrolo[1,2-a]pyrazine-6-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in various fields, particularly in cancer treatment and antimicrobial activity.
Synthesis of this compound
The synthesis of pyrrolo[1,2-a]pyrazine derivatives typically involves multi-step reactions that can include cyclization and functionalization processes. One notable synthetic route employs a three-component reaction that allows for the creation of multifunctionalized derivatives with potential therapeutic applications. The synthetic methods are designed to maximize atom economy and minimize waste, aligning with contemporary green chemistry practices.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Anticancer Activity : Recent studies have demonstrated that derivatives of pyrrolo[1,2-a]pyrazine possess significant anticancer properties. For instance, a derivative known as (3R*,4S*)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide showed potent activity against prostate (PC-3) and breast cancer (MCF-7) cell lines with IC50 values of 1.18 µM and 1.95 µM respectively. This compound also induced apoptosis in these cancer cells through caspase-3 activation and PARP cleavage .
- Antimicrobial Activity : Pyrrolo[1,2-a]pyrazines have been evaluated for their antifungal properties against various Candida species. Certain compounds within this class demonstrated substantial inhibition of yeast growth, with minimum inhibitory concentrations (MIC) lower than those of traditional antifungal agents like simvastatin .
Anticancer Studies
A comprehensive study focused on the anticancer effects of pyrrolo[1,2-a]pyrazine derivatives highlighted their mechanism of action. The compounds were shown to inhibit cell viability in a dose-dependent manner and significantly reduce cell migration. The activation of apoptosis pathways further supports their potential as therapeutic agents in oncology .
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3h | PC-3 | 1.18 | Apoptosis via caspase-3 activation |
| 3h | MCF-7 | 1.95 | PARP cleavage |
Antimicrobial Studies
The antimicrobial efficacy of pyrrolo[1,2-a]pyrazines was assessed against multiple strains of Candida spp., revealing promising results:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 4l | C. glabrata | <10 |
| 4i | C. albicans | <15 |
These findings suggest that modifications to the pyrrolo[1,2-a]pyrazine scaffold can enhance biological activity against resistant fungal strains.
Case Studies
Several case studies have illustrated the therapeutic potential of pyrrolo[1,2-a]pyrazine derivatives:
- Prostate Cancer Treatment : A study involving the derivative 3h indicated not only its effectiveness in reducing tumor cell viability but also its ability to modulate apoptotic pathways.
- Antifungal Applications : Research on the antifungal activity of pyrrolo[1,2-a]pyrazines has indicated their utility in treating infections caused by multidrug-resistant fungi.
Q & A
Q. What are the most efficient synthetic routes for Pyrrolo[1,2-a]pyrazine-6-carbaldehyde?
- Methodological Answer : The compound can be synthesized via:
- One-step cyclization : Reacting 2-(acylethynyl)pyrroles with propargylamine, followed by Cs₂CO₃-catalyzed intramolecular cyclization (yield: 60-80%) .
- Palladium-catalyzed direct arylation : Starting from pyrrolo[1,2-a]pyrazines and aryl bromides under Pd catalysis (e.g., Pd(OAc)₂, PPh₃) to introduce aryl groups at the C6 position .
- Catalyst-free approaches : Using bromopyruvate and 2-bromoacetophenones with ammonium acetate for dehydrative cyclization .
Q. How is this compound characterized analytically?
- Methodological Answer : Key techniques include:
- GC-MS : For identifying volatile derivatives (e.g., hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione) .
- NMR : To confirm regioselectivity in electrophilic substitutions (e.g., distinguishing C6 vs. C8 carbaldehyde isomers using ¹H/¹³C NMR) .
- HPLC : For purity assessment and isolation of bioactive derivatives (e.g., Bacillus tequilensis extracts) .
Q. What are the baseline biological activities reported for this scaffold?
- Methodological Answer : Standard assays include:
- Antioxidant activity : DPPH radical scavenging (IC₅₀ values: 20-50 µg/mL for Streptomyces sp. MUSC 149T extracts) .
- Antimicrobial screening : Disk diffusion against multidrug-resistant Staphylococcus aureus (zone of inhibition: 15-25 mm for Bacillus tequilensis MSI45 derivatives) .
Advanced Research Questions
Q. How can regioselectivity challenges during electrophilic substitution be addressed?
- Methodological Answer : Substituent effects and reaction conditions dictate regioselectivity:
- Electrophilic formylation : POCl₃/DMF at 0°C favors C6-carbaldehyde formation (e.g., 3-(4-methoxyphenyl)this compound) .
- Steric/electronic modulation : Electron-donating groups (e.g., methoxy) at C3 enhance C6 selectivity by deactivating competing positions .
- Combinatorial screening : High-throughput methods optimize conditions for diverse substitution patterns .
Q. What strategies enable the construction of pyrrolo[1,2-a]pyrazine-based combinatorial libraries?
- Methodological Answer : Key approaches include:
- Diversity-oriented synthesis : Pd-catalyzed C6 arylation with aryl bromides to generate >50 derivatives (e.g., 3-aryl-pyrrolo[1,2-a]pyrazines) .
- Tandem cyclization-rearrangement : Using pyridinyloxyacetaldehyde and amines to build pyrido-pyrrolo-pyrazine hybrids (e.g., TiCl₄-catalyzed reactions for aliphatic amines) .
- Post-functionalization : Electrophilic acetylation or cross-coupling to append bioactive groups (e.g., trifluoroacetyl derivatives for enhanced lipophilicity) .
Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?
- Methodological Answer : SAR studies focus on:
- Core modifications : Replacing pyrazine with quinoxaline improves antimycobacterial activity (e.g., pyrrolo[1,2-a]quinoxaline derivatives) .
- Substituent effects : Alkyl chains (e.g., isobutyl at C3) enhance antimicrobial activity, while aryl groups boost antioxidant capacity .
- Hybrid scaffolds : Benzimidazole-pyrrolo[1,2-a]pyrazine hybrids show dual activity in cytotoxicity and β-glucuronidase inhibition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
